molecular formula C8H13NO2 B1395644 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 911835-76-2

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1395644
CAS RN: 911835-76-2
M. Wt: 155.19 g/mol
InChI Key: SSKYNJZREFFALT-ZLUOBGJFSA-N
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Description

“(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves multiple stages. For instance, the synthesis of “(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol” involves reaction with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C in the first stage. The second stage involves reaction with sodium hypochlorite and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C with a pH of 10.4 .


Molecular Structure Analysis

The molecular structure of “(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is characterized by its molecular formula C6H9NO2, average mass of 127.141 Da, and monoisotopic mass of 127.063332 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 280.3±23.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 57.1±6.0 kJ/mol, flash point of 123.3±22.6 °C, and index of refraction of 1.551 .

Scientific Research Applications

Synthesis Techniques

  • Diastereoselective Synthesis : The compound has been employed in diastereoselective synthesis, exemplified by its use in the construction of boceprevir, an anti-HCV drug. This process utilized cis-cypermethric acid, highlighting the compound's utility in creating chiral bicyclic proline fragments (Kallam et al., 2017).

  • Intramolecular Cyclopropanation : It serves as an intermediate in highly enantioselective intramolecular cyclopropanation processes. Such applications are crucial for creating specific molecular structures with high stereoselectivity, indicating its importance in complex organic syntheses (Doyle et al., 2003).

Chemical Transformations

  • Stereochemistry Control : The compound has been used in scalable syntheses where controlling the stereochemistry of a cyclopropanation step is crucial. Its application in such processes showcases its versatility in stereoselective syntheses (Gan et al., 2013).

  • Conformational Studies : It has been recognized for its role in conformational studies, particularly in the context of bicyclo[3.1.0]hexane and its analogues. These studies are important for understanding the biological activities of small molecules (Jimeno et al., 2011).

Applications in Synthesis of Bioactive Compounds

  • Synthesis of Analgesic Agents : The compound has been used in synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes, a series of nonnarcotic analgesic agents. This demonstrates its potential in developing new therapeutic agents (Epstein et al., 1981).

  • Antimalarial Activities : Derivatives of the compound have been evaluated for their antimalarial activities. This underscores its relevance in medicinal chemistry, particularly in the development of treatments for infectious diseases (Ningsanont et al., 2003).

properties

IUPAC Name

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYNJZREFFALT-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716730
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

911835-76-2
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911835762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ8TV38FJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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